molecular formula C13H13Cl2F3N2 B2919150 Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride CAS No. 1956322-15-8

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride

Cat. No.: B2919150
CAS No.: 1956322-15-8
M. Wt: 325.16
InChI Key: XUUDZNACCGIKQF-UHFFFAOYSA-N
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Description

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates two key pharmacophores: a pyridin-4-ylmethanamine group and a trifluoromethyl-substituted phenyl ring. The pyridin-4-ylmethanamine moiety is a recognized structural feature in bioactive molecules. For instance, similar substructures have been identified as critical components in potent inhibitors of mycobacterial ATP synthase for tuberculosis research . The trifluoromethyl (CF3) group is a highly prevalent functionality in modern agrochemicals and pharmaceuticals due to its ability to influence a compound's potency, metabolic stability, and lipophilicity . Its incorporation is a standard strategy in lead optimization to improve the drug-like properties of research compounds . This combination suggests potential for applications in structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules for various research programs. Researchers can leverage this compound to explore its interaction with biological targets, particularly those where similar aryl-amine structures have shown activity. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUDZNACCGIKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.

  • Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

  • Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.

  • Reduction Products: Reduced amines, hydroxylamines.

  • Substitution Products: Halogenated pyridines, alkylated phenyl groups.

Scientific Research Applications

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally analogous molecules, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride 2512185-47-4 C₁₃H₁₄Cl₂F₃N₂ ~334.1 Pyridin-4-yl, 4-CF₃-phenyl, dihydrochloride Kinase inhibition, CNS therapeutics
(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride 916211-41-1 C₇H₉Cl₂F₃N₂ 247.13 CF₃ on pyridine ring, dihydrochloride Enzyme modulation, solubility studies
Sorafenib Tosylate 475207-59-1 C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.00 Pyridinyl urea, 4-CF₃-phenyl, tosylate counterion Anticancer (kinase inhibition)
OXA-06 Hydrochloride 1825455-91-1 C₂₁H₂₀Cl₂FN₃ 404.31 Pyrrolopyridine core, fluorophenyl, dihydrochloride ROCK inhibitor, cardiovascular research
[4-(3,4-Dichlorophenyl)phenyl]methylamine HCl N/A C₁₃H₁₂Cl₃N 296.60 Dichlorophenyl, benzylamine, HCl Neurotransmitter analog, receptor studies

Key Findings:

Structural Variations :

  • Trifluoromethyl Position : The target compound and (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride differ in the placement of the CF₃ group (phenyl vs. pyridine ring), influencing electronic distribution and target binding .
  • Backbone Complexity : Sorafenib Tosylate incorporates a urea linker and tosylate group, enhancing kinase binding but reducing solubility compared to simpler methanamine derivatives .

Physicochemical Properties :

  • Solubility : Dihydrochloride salts (e.g., target compound, OXA-06) exhibit higher aqueous solubility than free bases or tosylate forms, critical for drug formulation .
  • Molecular Weight : Smaller compounds like (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride (247.13 g/mol) may offer better blood-brain barrier penetration than bulkier analogs (e.g., Sorafenib at 637.00 g/mol) .

Enzyme Targeting: OXA-06’s pyrrolopyridine core demonstrates selective ROCK inhibition, a trait that could guide structural optimization of the target compound for cardiovascular applications .

Synthetic Utility :

  • Methanamine derivatives (e.g., [4-(3,4-Dichlorophenyl)phenyl]methylamine HCl) serve as intermediates in synthesizing receptor ligands, highlighting the target compound’s versatility in medicinal chemistry .

Biological Activity

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, also known as (3-(trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride, is a chemical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C7H8ClF3N2 and features a pyridine ring substituted with a trifluoromethyl group. The trifluoromethyl group is known to enhance the compound's electron-withdrawing properties, which can influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can modulate the binding affinity of the compound to various enzymes and receptors, thereby affecting their activity. This mechanism is crucial for its potential applications in drug development and biological research.

Biological Activity Overview

  • Antimicrobial Properties :
    • Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 0.2 to 1.5 µg/mL .
  • Enzyme Interaction :
    • The compound serves as a probe for studying enzyme interactions and metabolic pathways. Its unique electronic properties allow researchers to investigate how trifluoromethyl substitutions affect enzyme kinetics and substrate specificity.
  • Potential Therapeutic Applications :
    • In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases where modulation of specific biological pathways is required. Its favorable pharmacokinetic profile suggests good oral bioavailability and low toxicity levels in preliminary tests .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against M. tuberculosis (MIC: 0.2–1.5 µg/mL)
Enzyme InteractionModulates enzyme activity via binding affinity
Toxicity ProfileNo acute toxicity observed at doses up to 2000 mg/kg
PharmacokineticsOral bioavailability of 31.8%

Case Study: Antimicrobial Efficacy

A high-throughput screening study identified this compound as a promising candidate against M. tuberculosis. The compound's structure-activity relationship (SAR) was explored, revealing that modifications on the phenyl ring significantly impacted its antimicrobial potency.

Case Study: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound demonstrated significant effects on cytochrome P450 enzymes, indicating its potential role in drug metabolism modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling pyridine and trifluoromethylphenyl moieties via reductive amination or nucleophilic substitution. For example, a Mannich reaction (using formaldehyde, amine, and ketone components) could generate the methanamine backbone . The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol, followed by recrystallization. Yield optimization requires controlled pH (~4–5), low-temperature stirring, and inert atmospheres to prevent side reactions. Purity is confirmed via HPLC (retention time ~8.2 min under C18 column conditions) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the pyridine ring (δ 8.5–8.7 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm for 19F^{19}F-NMR) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 271.18 (M+^+ for C13_{13}H14_{14}F3_3N2_2) and a chloride adduct at m/z 307.1 .
  • X-ray Crystallography : Resolves hydrogen bonding between the amine group and chloride ions in the dihydrochloride form .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The dihydrochloride salt is hygroscopic and requires desiccation at 2–8°C under argon. Stability studies show <5% degradation over 12 months when stored in amber glass vials with PTFE-lined caps. Aqueous solutions (pH 6–7) are stable for ≤72 hours at 4°C but degrade under UV light (t1/2_{1/2} = 8 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition assays vs. cell viability tests) may arise from solubility differences or off-target effects. Strategies include:

  • Solubility Optimization : Use DMSO stock solutions ≤10 mM with sonication to prevent aggregation.
  • Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM) in triplicate.
  • Orthogonal Assays : Pair enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies are effective for improving the compound’s blood-brain barrier (BBB) permeability in neuropharmacology studies?

  • Methodological Answer :

  • Computational Modeling : Predict logP (clogP ~2.1) and polar surface area (PSA ~45 Ų) using QikProp. A PSA <60 Ų and molecular weight <450 Da enhance BBB penetration .
  • Structural Modifications : Introduce fluorine substituents to increase lipophilicity or reduce hydrogen-bond donors.
  • In Vivo Validation : Use LC-MS/MS to measure brain-to-plasma ratios in rodent models after intravenous administration .

Q. How does the trifluoromethyl group influence the compound’s binding affinity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The CF3_3 group enhances binding via hydrophobic interactions and electron-withdrawing effects. SAR studies comparing analogs (e.g., methyl, chloro, or nitro substituents) show:

  • Affinity Trends : CF3_3 > Cl > CH3_3 in dopamine receptor D2 binding (Ki_i = 12 nM vs. 45 nM vs. 89 nM) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals ΔG = -9.8 kcal/mol for CF3_3-containing analogs, driven by entropy changes from desolvation .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Synergy Analysis : For combination studies, use the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to track amine intermediate formation.
  • Quality Control : Enforce strict specifications (e.g., ≥98% purity by HPLC, residual solvent levels <500 ppm for DMSO).
  • Reproducibility : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) across 3 independent batches .

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